Quinocetone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

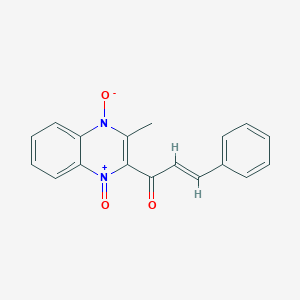

Quinocetone is a useful research compound. Its molecular formula is C18H14N2O3 and its molecular weight is 306.321. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Veterinary Applications

1. Growth Promotion:

Quinocetone has been widely used as a feed additive to promote growth in various livestock species. It serves as a replacement for other antibiotics such as olaquindox and carbadox, enhancing feed efficiency and meat production while adhering to food safety standards .

2. Antimicrobial Properties:

this compound exhibits antimicrobial activity against several pathogens, including Salmonella, Escherichia coli, and Brachyspira hyodysenteriae. Its use in veterinary medicine aims to reduce bacterial infections in livestock, thereby improving overall health and productivity .

3. Residue Depletion Studies:

Research has focused on the tissue depletion kinetics of this compound and its metabolites in animals. A study involving pigs, broilers, and carp revealed that this compound and its major metabolites could be rapidly depleted from tissues, which is critical for ensuring food safety .

| Animal Type | Dosage (mg/kg) | Withdrawal Period (Days) | Tissues Analyzed |

|---|---|---|---|

| Pigs | 100 | 90 | Liver, Kidney, Muscle |

| Broilers | 100 | 42 | Liver, Skin |

| Carp | 100 | 60 | Liver |

Human Health Implications

1. Cytotoxicity and Genotoxicity:

this compound has been shown to induce oxidative stress and cytotoxic effects in human peripheral blood lymphocytes. Studies indicate that it triggers DNA damage through the generation of reactive oxygen species (ROS), leading to significant cytotoxicity in a dose-dependent manner .

2. Mechanisms of Action:

Research suggests that this compound binds electrostatically to DNA, affecting topoisomerase II activity and resulting in DNA strand breaks. The compound's metabolism generates free radicals that can damage cellular components .

| Cell Type | Effect Observed | Mechanism |

|---|---|---|

| Human Lymphocytes | Increased DNA fragmentation | ROS generation |

| HepG2 Cells | Inhibition of cell viability | Topoisomerase II inhibition |

| Vero Cells | Induction of apoptosis | Mitochondrial dysfunction |

Case Studies

1. Toxicological Studies:

Acute and sub-chronic studies conducted on Wistar rats demonstrated significant adverse effects at high doses of this compound. The calculated LD50 was found to be approximately 8687 mg/kg body weight/day for rats. These findings underscore the need for careful dosage management when using this compound in veterinary applications .

2. Protective Agents Against Cytotoxicity:

Recent studies have explored the protective effects of compounds such as quercetin against this compound-induced cytotoxicity. Quercetin supplementation was found to mitigate oxidative damage and apoptosis triggered by this compound exposure in vitro .

Eigenschaften

IUPAC Name |

(E)-1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)-3-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-13-18(17(21)12-11-14-7-3-2-4-8-14)20(23)16-10-6-5-9-15(16)19(13)22/h2-12H,1H3/b12-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKWXGMNRWVQHX-VAWYXSNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)C=CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.